Nematicidal Activity at 200 μg/mL: Target Compound b3 Achieves 100% Corrected Mortality, Superior to Commercial Nematicide Tioxazafen
In a direct head-to-head comparison within the same assay, compound b3 (methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, the target compound) at 200 μg/mL produced 100% corrected mortality against Meloidogyne incognita (southern root-knot nematode) second-stage juveniles, substantially outperforming the commercial 1,2,4-oxadiazole nematicide Tioxazafen (23.9% corrected mortality) and the organophosphate fosthiazate under identical contact-toxicity assay conditions (48 h exposure, 25 ± 2°C) [1].
| Evidence Dimension | Nematicidal activity: corrected mortality against Meloidogyne incognita J2 |
|---|---|
| Target Compound Data | 100% corrected mortality at 200 μg/mL (compound b3) |
| Comparator Or Baseline | Tioxazafen: 23.9% corrected mortality at 200 μg/mL; Fosthiazole: 31.4% corrected mortality at 200 μg/mL |
| Quantified Difference | b3 achieved 100% vs. Tioxazafen 23.9% (4.2-fold higher); vs. Fosthiazole 31.4% (3.2-fold higher) |
| Conditions | In vitro contact toxicity assay; 48-well plate; ~50 nematodes per well; 300 μL treatment volume; 48 h assessment; 25 ± 2°C; DMF as solvent with 0.1% Triton-80 aqueous dilution |
Why This Matters
This 4.2-fold superiority over the commercial nematicide Tioxazafen at identical concentration provides quantitative justification for selecting b3 as a starting point for nematicide lead optimization, particularly for M. incognita control programs.
- [1] Wen YH, Xu LX, Sun YH, Wu P, Wei XY, Liao JL, et al. 3-Substituted-1,2,4-oxadiazole-5-carboxylic acid derivative, preparation method and application thereof. Chinese Patent CN114933573B, filed May 6, 2022, granted October 20, 2023. See Table 3 and associated text at paragraph [0043]. View Source
